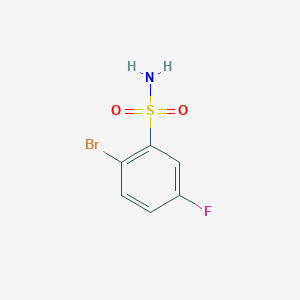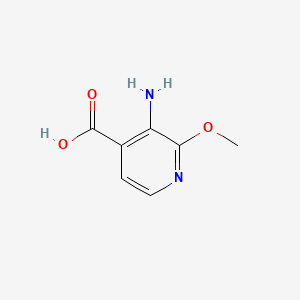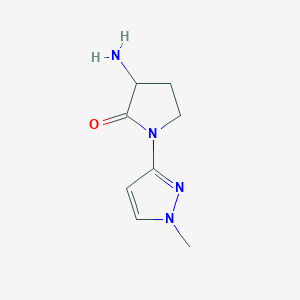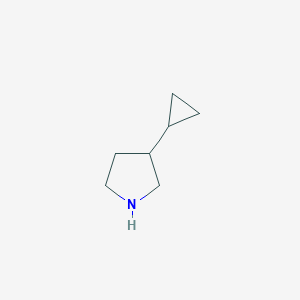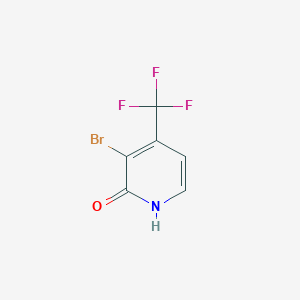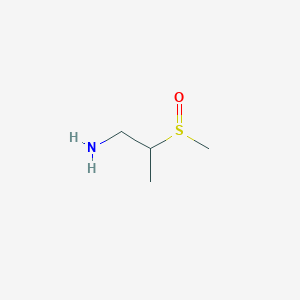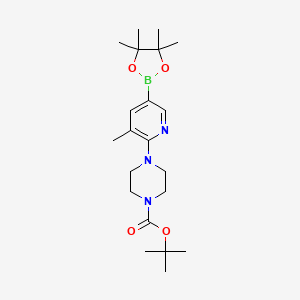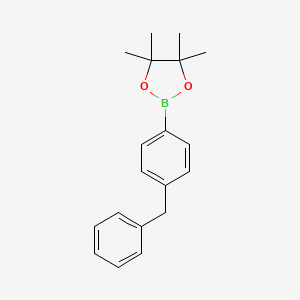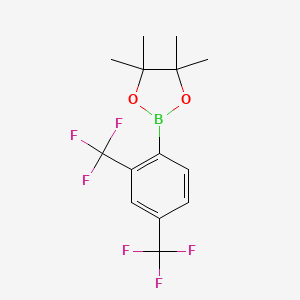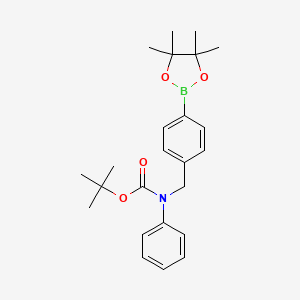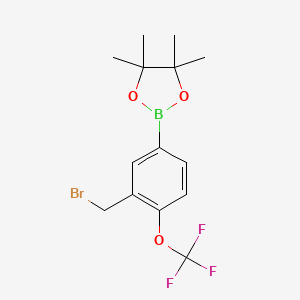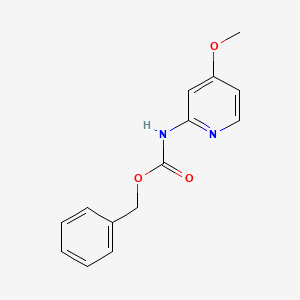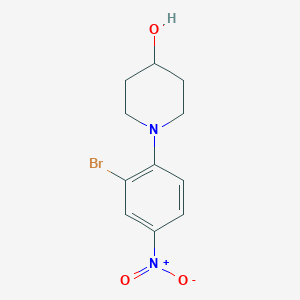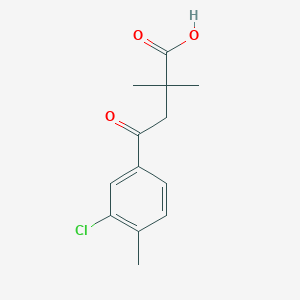
4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid
Overview
Description
“3-Chloro-4-methylphenylboronic acid” is a chemical compound with the molecular formula C7H8BClO2 . It has an average mass of 170.401 Da and a Monoisotopic mass of 170.030594 Da .
Synthesis Analysis
While specific synthesis methods for “4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid” were not found, “3-Chloro-4-methylphenylboronic acid” has been used as a reactant in various chemical reactions. For instance, it has been involved in the synthesis of fluorenes, biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and borinic acid picolinate esters for use against cutaneous diseases .Molecular Structure Analysis
The molecular structure of “3-Chloro-4-methylphenylboronic acid” consists of a benzene ring substituted with a chlorine atom, a methyl group, and a boronic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-methylphenylboronic acid” include a density of 1.3±0.1 g/cm3, boiling point of 317.3±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and a flash point of 145.7±30.7 °C .Scientific Research Applications
Chemical Synthesis and Compound Formation
Three-component Reactions : Studies on the reaction of related compounds with acetone and p-toluidine have been conducted, leading to the formation of regioisomeric esters with structural significance, as discussed through spectroscopy and X-ray diffraction analysis (Mukovoz et al., 2015).
Molecular Structure Analysis : Investigations into the molecular structure of similar compounds, such as N-(4-Chloro-2-methylphenyl)maleamic acid, have revealed insights into bond conformations and spatial arrangements, contributing to a deeper understanding of molecular interactions (Shakuntala et al., 2011).
Self-Assembly and Compound Recognition : Research into self-assembled aggregates of related fluoroalkylated end-capped compounds shows the selective recognition of hydrophilic amino and N,N-dimethylamino compounds, highlighting potential applications in organic media transfer (Sawada et al., 2000).
Synthesis and Application in Catalysis
Enantioselective Synthesis : Studies have explored the enantioselective synthesis of related compounds, like 4-(Dimethylamino)pyridines, using chemical oxidation-enzymatic reduction sequences, which have applications in asymmetric catalysis (Busto et al., 2006).
Inhibitor Synthesis : Synthesis of related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters has been conducted, demonstrating potent inhibitory effects on the kynurenine-3-hydroxylase enzyme, which has implications for neuroprotective agent development (Drysdale et al., 2000).
Biological Activities and Medical Applications
Antibacterial Activities : Novel heterocyclic compounds synthesized from related structures have shown promising antibacterial activities, suggesting potential applications in developing new antimicrobial agents (El-Hashash et al., 2015).
DNA Interaction and Antitumor Activities : Research into compounds like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid has demonstrated interactions with DNA, cytotoxicity, antitumor, and antioxidant activities, indicating potential use as antitumor agents (Sirajuddin et al., 2015).
Photochemistry and Reactivity
- Photolysis and Cation Generation : Studies on the photolysis of chloroaniline derivatives have provided insights into the generation and reactivity of cations, essential for understanding chemical reactions under light exposure (Guizzardi et al., 2001).
Enzymatic and Stereochemical Aspects
- Enzymatic Resolution : Investigations into the enzymatic resolution of related compounds have revealed the effects of acyl chain length and branching on enantioselectivity, useful for stereochemical applications in organic synthesis (Sobolev et al., 2002).
properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-8-4-5-9(6-10(8)14)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJPOOHOLFFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)
